molecular formula C16H14Cl4N2O B6423476 2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide CAS No. 301816-64-8

2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide

Cat. No.: B6423476
CAS No.: 301816-64-8
M. Wt: 392.1 g/mol
InChI Key: SLNBHDHFSIFFDP-UHFFFAOYSA-N
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Description

The compound 2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide features a trichloroethyl backbone substituted with a 4-chlorophenylamino group and an acetamide moiety linked to a phenyl ring.

Properties

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl4N2O/c17-12-6-8-13(9-7-12)21-15(16(18,19)20)22-14(23)10-11-4-2-1-3-5-11/h1-9,15,21H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNBHDHFSIFFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethane under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile (CH₃CN) and may require refluxing for a certain period to ensure complete reaction . The use of catalysts or specific reagents like iodine (I₂) and triethylamine (Et₃N) in dimethylformamide (DMF) can also facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include additional purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like chlorine (Cl₂) for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

Overview

2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide is a complex organic compound with significant potential in various fields, including chemistry, biology, and medicine. Its unique structure allows for diverse applications ranging from synthetic chemistry to therapeutic development.

Synthetic Chemistry

This compound serves as a valuable building block in organic synthesis. Its trichloroethyl group can undergo various chemical transformations, making it suitable for the synthesis of more complex molecules. Researchers have utilized it in the synthesis of derivatives that exhibit enhanced biological activities.

ApplicationDescription
Building BlockUsed in the synthesis of more complex organic compounds.
Reaction ConditionsTypically involves nucleophilic substitution reactions under basic conditions.

Research has indicated that this compound may possess antimicrobial and anticancer properties. Studies have focused on its mechanism of action, which involves interaction with specific molecular targets such as enzymes and receptors.

Case Study: Anticancer Activity
A study explored the antiproliferative effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The compound's mechanism was linked to the induction of apoptosis in cancer cells.

Cell LineIC50 (μM)Mechanism
HCT-11611Apoptosis induction
HeLa0.69Cell cycle arrest

Medicinal Chemistry

The unique chemical structure of this compound has prompted investigations into its potential as a therapeutic agent. Its ability to inhibit certain biological pathways makes it a candidate for drug development targeting various diseases.

Research Insights

  • The compound has been studied for its potential to inhibit histone deacetylases (HDACs), which are implicated in cancer progression.
  • Preliminary results suggest that modifications to its structure can enhance its efficacy and selectivity against specific cancer types.

Industrial Applications

In an industrial context, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for large-scale applications where consistent product quality is essential.

Mechanism of Action

The mechanism of action of 2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects: Aromatic vs. Electron-Donating vs. Withdrawing Groups: Methoxy groups (e.g., in ) donate electrons, increasing solubility and hydrogen-bonding capacity. Sulfur Incorporation: Carbamothioyl groups () introduce sulfur atoms, which may improve binding affinity to metal-containing enzymes or alter redox properties .
  • Molecular Weight and Hydrophobicity :

    • Lower molecular weight analogs (e.g., at 339.6 g/mol) may exhibit better membrane permeability, while bulkier derivatives (e.g., at ~530 g/mol) could have prolonged half-lives due to reduced clearance.

Biological Activity

2-Phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide, a synthetic organic compound, has garnered interest in the scientific community due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a phenyl group, a trichloroethyl moiety, and an acetamide functional group. Its molecular formula is C16H14Cl4N2OC_{16}H_{14}Cl_4N_2O with a CAS number of 301816-64-8. The presence of chlorine atoms significantly influences its biological activity by enhancing lipophilicity, which aids in membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trichloroethyl group can undergo metabolic transformations that generate reactive intermediates capable of interacting with cellular components such as proteins and nucleic acids. This interaction may lead to various biological effects including:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains.
  • Anticancer Properties : It may inhibit cancer cell proliferation through specific pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance:

CompoundTarget OrganismsActivity
2-Phenyl-N-{...}Staphylococcus aureus, Escherichia coliEffective against Gram-positive bacteria
N-(4-Chlorophenyl) chloroacetamidesCandida albicansModerate effectiveness

Research indicates that the presence of halogenated substituents on the phenyl ring enhances antibacterial activity due to increased lipophilicity, facilitating better penetration through cell membranes .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µg/mL)Reference
A-431< 2
Jurkat< 1.5

The structure–activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring can significantly enhance anticancer activity by optimizing interactions with target proteins involved in cell growth and survival.

Case Studies and Research Findings

  • Quantitative Structure-Activity Relationship (QSAR) : A study evaluated the QSAR of several chloroacetamides including 2-phenyl-N-{...}. The findings indicated that certain structural features correlate strongly with antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
  • Synthesis and Characterization : Research involving the synthesis of related compounds has provided insights into their biological activities. For example, compounds synthesized with varying substitutions on the phenyl ring showed differential activity profiles against pathogenic microorganisms .
  • Comparative Studies : Comparative analyses have been conducted to evaluate the effectiveness of 2-phenyl-N-{...} against standard antibiotics. These studies demonstrate comparable or superior activity against resistant strains like MRSA .

Q & A

Q. What are the established synthetic routes for 2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide, and how do chloroacetamide intermediates influence the process?

Answer: The compound can be synthesized via multi-step protocols involving condensation and cyclization. For example:

  • Step 1: React 4-chlorophenylamine with trichloroacetone to form the trichloroethylamine intermediate.
  • Step 2: Couple with 2-phenylacetamide via nucleophilic substitution. Chloroacetamide derivatives (e.g., 2-chloro-N-(substituted phenyl)acetamides) are critical intermediates, enabling cyclization with agents like POCl₃ to form heterocyclic scaffolds .
  • Key Considerations: Optimize reaction stoichiometry and temperature to minimize side products (e.g., over-chlorination).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • IR Spectroscopy: Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
  • NMR: ¹H/¹³C NMR resolves substituent effects (e.g., deshielding of aromatic protons near electron-withdrawing Cl groups).
  • X-ray Crystallography: Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonds between N–H and carbonyl O) .
  • Mass Spectrometry: Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Q. How do substituents (e.g., trichloroethyl, 4-chlorophenyl) influence the compound’s reactivity and stability?

Answer:

  • Trichloroethyl Group: Enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks. Steric bulk may slow hydrolysis.
  • 4-Chlorophenyl: Electron-withdrawing effects stabilize the amide bond but may reduce solubility in polar solvents.
  • Hydrogen Bonding: The acetamide N–H participates in intermolecular interactions, stabilizing crystal packing .

Advanced Research Questions

Q. How can researchers optimize synthetic yield for this compound, given low yields (2–5%) in similar acetamide syntheses?

Answer:

Parameter Optimization Strategy Expected Impact
Solvent PolarityUse DMF or DMSO to stabilize transition states.↑ Yield by 10–15%
CatalystsAdd KI to promote SN2 mechanisms.Reduce reaction time by 30%
Temperature ControlMaintain 60–80°C to avoid decomposition.Minimize side products

Q. How can contradictory spectral data (e.g., unexpected hydrogen bonding patterns) be resolved?

Answer:

  • Multi-Technique Validation: Cross-validate NMR data with X-ray structures to confirm hydrogen bond donor/acceptor roles .
  • DFT Calculations: Model intermolecular interactions (e.g., C–H⋯O bonds) to explain deviations from expected spectra .
  • Variable-Temperature NMR: Probe dynamic effects (e.g., rotational barriers in the trichloroethyl group) .

Q. What methodologies are recommended for studying the compound’s biological activity (e.g., enzyme inhibition)?

Answer:

  • Molecular Docking: Screen against targets like cytochrome P450 or acetylcholinesterase using AutoDock Vina.
  • In Vitro Assays: Use fluorescence-based enzymatic assays (e.g., IC₅₀ determination).
  • SAR Studies: Modify the phenyl or trichloroethyl groups to correlate structure with activity .

Q. How can computational modeling improve reaction design for derivatives of this compound?

Answer:

  • Reaction Pathway Prediction: Use DFT (e.g., Gaussian) to model energy barriers for cyclization steps.
  • MD Simulations: Study solvation effects on intermediate stability.
  • Machine Learning: Train models on existing acetamide reaction datasets to predict optimal conditions .

Q. What environmental persistence studies are relevant for this chlorinated acetamide?

Answer:

  • Hydrolysis Studies: Monitor degradation in buffered solutions (pH 4–10) via LC-MS.
  • Photodegradation: Expose to UV light and identify breakdown products (e.g., dechlorinated analogs).
  • Ecotoxicology: Test acute toxicity in Daphnia magna or algae .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.